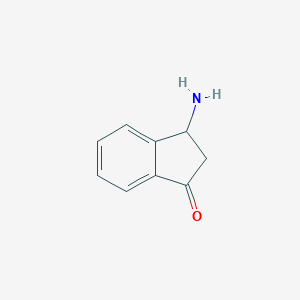

3-Amino-1-indanone

描述

属性

IUPAC Name |

3-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXHMCTUYDVMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327796 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117291-44-8 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Amino-1-indanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. The information is intended for professionals in the fields of chemical research, drug discovery, and development.

Chemical Identity and Properties

This compound is an organic compound featuring an indanone core.[1] This structure consists of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, with an amino group substituent.[1] Its chemical identity and key physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-amino-2,3-dihydro-1H-inden-1-one[1][2] |

| Synonyms | 3-Aminoindan-1-one[2] |

| CAS Number | 117291-44-8[1][2] |

| Molecular Formula | C₉H₉NO[2] |

| Molecular Weight | 147.17 g/mol [2] |

| Appearance | Typically a solid compound.[1] |

| Boiling Point (Predicted) | 262.0 ± 39.0 °C[2] |

| Density (Predicted) | 1.200 ± 0.06 g/cm³[2] |

| Flash Point (Predicted) | 112.2 ± 27.1 °C[2] |

| Solubility | Expected to be soluble in polar solvents.[1] |

Chemical Structure and Stereochemistry

The foundational structure of this compound is the indanone skeleton.[1] This bicyclic system is comprised of a benzene ring fused to a cyclopentane (B165970) ring. Key structural features include:

-

A ketone functional group at position 1 of the cyclopentanone ring.

-

An amino functional group at position 3.[1]

-

A chiral center at the carbon in position 3, where the amino group is attached. This means that this compound can exist as a racemic mixture of two enantiomers, (R)-3-amino-1-indanone and (S)-3-amino-1-indanone.

The presence of both an amino group and a ketone within the rigid indanone framework makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][3]

Caption: Logical relationship between structure and properties.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is largely dictated by its amino group, which allows for a wide range of chemical modifications.[1] This makes it a key intermediate in the synthesis of more complex molecules.

-

N-Functionalization: The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce various substituents.

-

Pharmaceutical Synthesis: It serves as a precursor for the development of new drug candidates.[3] The indanone scaffold is present in numerous biologically active compounds.[4]

-

Agrochemical Development: In the agrochemical industry, it is used as a starting material for creating pesticides and other agricultural chemicals.[3]

Experimental Protocols: General Synthetic Approach

While specific, detailed experimental protocols for the synthesis of this compound are proprietary or found within specific literature, a general and common method for synthesizing the parent 1-indanone (B140024) structure involves an intramolecular Friedel-Crafts reaction.[4][5]

General Workflow for 1-Indanone Synthesis:

-

Starting Material: The synthesis typically begins with a 3-arylpropionic acid or its corresponding acid chloride.[4][6]

-

Cyclization: The key step is an intramolecular Friedel-Crafts acylation. This is usually promoted by a strong Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid, sulfuric acid).[5] The acylium ion generated from the propionyl side chain attacks the aromatic ring to form the five-membered ketone ring.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved through recrystallization or column chromatography.

The introduction of the amino group at the 3-position would require a subsequent, multi-step synthetic sequence from the 1-indanone precursor.

Caption: General workflow for 1-indanone synthesis.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic methods. The expected spectral data are as follows:

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| Infrared (IR) Spectroscopy | N-H stretch (primary amine) | 3300-3500 cm⁻¹ (two bands) |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | |

| C=O stretch (conjugated ketone) | ~1680-1700 cm⁻¹ | |

| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic protons | δ 7.2-7.8 ppm (multiplets) |

| -CH(NH₂)- proton | δ ~4.0-4.5 ppm (triplet or dd) | |

| -CH₂- protons | δ ~2.5-3.0 ppm (multiplets) | |

| -NH₂ protons | δ ~1.5-3.0 ppm (broad singlet) | |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) | δ ~195-205 ppm |

| Aromatic carbons | δ ~120-150 ppm | |

| -CH(NH₂)- carbon | δ ~50-60 ppm | |

| -CH₂- carbon | δ ~30-40 ppm | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z = 147 |

| Key Fragments | Fragments corresponding to the loss of NH₂, CO, and cleavage of the cyclopentanone ring. |

Biological Significance and Applications

The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities.[4] Derivatives of 1-indanone are being explored for various therapeutic areas.

Notably, recent research has focused on 1-indanone derivatives as potential imaging agents and ligands for detecting misfolded α-synuclein aggregates, which are pathological hallmarks of neurodegenerative diseases like Parkinson's disease.[7] While this compound itself is primarily a building block, its derivatives are of significant interest in the development of diagnostics and treatments for synucleinopathies.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally related indanones, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9][10]

-

Handling: Use in a well-ventilated area or outdoors.[8][9] Avoid breathing dust, fumes, or vapors.[8][9] Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][11] Keep the container tightly closed.[8][11]

-

In Case of Exposure:

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. CAS 117291-44-8: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Cas 117291-44-8,this compound | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Indanone - Wikipedia [en.wikipedia.org]

- 7. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-Amino-1-indanone (CAS 117291-44-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-indanone, with the CAS number 117291-44-8, is a chemical compound belonging to the indanone class of molecules. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, potential synthetic routes, and prospective biological activities based on the known pharmacology of the 1-indanone (B140024) core. While specific experimental data for this compound is limited in public literature, this document consolidates existing knowledge and provides inferred data based on closely related compounds to guide future research and development efforts.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported, a summary of its basic and predicted physicochemical properties is presented in Table 1. These properties are crucial for understanding its behavior in various experimental settings, including solubility and reactivity.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 117291-44-8 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| Predicted Boiling Point | 262.0 ± 39.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.200 ± 0.06 g/cm³ | [2] |

| Predicted Flash Point | 112.2 ± 27.1 °C | [2] |

| Predicted pKa | (Not available) | |

| Predicted LogP | (Not available) | |

| Appearance | Likely a solid | [3] |

| Solubility | Predicted to be soluble in polar solvents | [3] |

Synthesis and Characterization

Postulated Synthesis Workflow

A potential synthetic pathway could involve the amination of a 1-indanone precursor. The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization and biological evaluation of this compound.

References

Synthesis of 3-Amino-1-indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 3-Amino-1-indanone, a valuable building block in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure and the presence of a reactive amino group make it an attractive scaffold for the development of novel therapeutics. The primary and most efficient route for the preparation of this compound involves a two-step synthesis starting from the readily available 1,3-indandione (B147059). This process includes the selective mono-oximation of the dione (B5365651) followed by the reduction of the resulting oxime.

Synthetic Pathways

The most common and reliable synthetic pathway to this compound is a two-step process:

-

Step 1: Oximation of 1,3-Indandione. 1,3-Indandione is reacted with a hydroxylamine (B1172632) salt in the presence of a base to selectively form the mono-oxime, 3-(hydroxyimino)indan-1-one.

-

Step 2: Reduction of 3-(hydroxyimino)indan-1-one. The oxime intermediate is then reduced to the corresponding primary amine, yielding this compound. This reduction can be achieved through various methods, most notably catalytic hydrogenation or with a reducing agent such as tin(II) chloride.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

Step 1: Synthesis of 3-(hydroxyimino)indan-1-one from 1,3-Indandione

This procedure details the selective mono-oximation of 1,3-indandione.

Materials:

-

1,3-Indandione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine (B92270) or Sodium Acetate (B1210297)

-

Ethanol (B145695) or other suitable solvent

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-indandione in a suitable solvent such as ethanol.

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate) to the flask. The base is crucial for neutralizing the HCl released during the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If necessary, remove the solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with dilute hydrochloric acid and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase to obtain the crude 3-(hydroxyimino)indan-1-one, which can be further purified by recrystallization.

Reaction Mechanism:

Step 2: Synthesis of this compound from 3-(hydroxyimino)indan-1-one

This section describes two common methods for the reduction of the oxime intermediate.

Materials:

-

3-(hydroxyimino)indan-1-one

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

In a hydrogenation vessel, dissolve 3-(hydroxyimino)indan-1-one in ethanol or methanol.

-

Add a catalytic amount of Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

The filtrate contains the this compound. The free base can be isolated by evaporation of the solvent.

-

For the preparation of the more stable hydrochloride salt, the filtrate can be treated with a solution of HCl in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate this compound hydrochloride.

Materials:

-

3-(hydroxyimino)indan-1-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Sodium hydroxide (B78521) or other base (for workup)

-

Diethyl ether or other suitable solvent for extraction

Procedure:

-

In a round-bottom flask, dissolve 3-(hydroxyimino)indan-1-one in a suitable solvent like ethanol or acetic acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of the oxime at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as indicated by TLC.

-

Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide to precipitate tin salts and liberate the free amine.

-

Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude this compound.

-

The product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | 1,3-Indandione | 3-(hydroxyimino)indan-1-one | NH₂OH·HCl, Pyridine, Ethanol, Reflux | 85-95 | >95 (after recrystallization) |

| 2A | 3-(hydroxyimino)indan-1-one | This compound | H₂, 10% Pd/C, Ethanol, RT, 1 atm | 80-90 | >98 (as hydrochloride salt) |

| 2B | 3-(hydroxyimino)indan-1-one | This compound | SnCl₂·2H₂O, conc. HCl, Ethanol, RT | 70-85 | >95 (after purification) |

Note: Yields and purity are approximate and may vary depending on the specific reaction conditions and scale.

Characterization Data

3-(hydroxyimino)indan-1-one:

-

Appearance: Pale yellow solid.

-

IR (KBr, cm⁻¹): ~3300-3100 (O-H), ~1710 (C=O, ketone), ~1650 (C=N).

-

¹H NMR (CDCl₃, δ ppm): Signals corresponding to the aromatic protons and the methylene (B1212753) protons of the indanone ring, and a broad singlet for the oxime hydroxyl proton.

This compound:

-

Appearance: Off-white to light brown solid (free base); white crystalline solid (hydrochloride salt).

-

IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching of primary amine), ~1680 (C=O, ketone).

-

¹H NMR (DMSO-d₆, δ ppm): Signals for the aromatic protons, the methylene protons, the methine proton at the 3-position, and a broad signal for the amine protons.

Conclusion

The synthesis of this compound from 1,3-indandione via a two-step oximation and reduction sequence is a robust and efficient method. Both catalytic hydrogenation and reduction with tin(II) chloride provide good to excellent yields of the desired product. The choice of the reduction method may depend on the available equipment and the desired scale of the synthesis. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this important building block for their research endeavors.

An In-depth Technical Guide to 3-Amino-1-indanone: Properties, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-1-indanone, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its fundamental chemical properties, outlines a plausible synthetic route, and explores its potential biological activities based on the broader class of indanone derivatives.

Core Molecular Attributes

This compound is an organic compound featuring an indanone core structure, which is a bicyclic system composed of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring. The presence of an amino group at the 3-position is a key functional feature.

Molecular Formula and Weight:

The chemical formula for this compound is C₉H₉NO.[1][2][3][4] It has a molecular weight of approximately 147.17 g/mol .[2][4]

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][2][3][4] |

| Molecular Weight | 147.17 g/mol | [2][4] |

| CAS Number | 117291-44-8 | [1] |

Synthesis of this compound

Proposed Experimental Protocol: Reductive Amination of 1,3-Indandione (B147059)

This proposed two-step synthesis starts from the commercially available 1,3-indandione.

Step 1: Oximation of 1,3-Indandione

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-indandione in a suitable solvent such as ethanol.

-

Reagent Addition: Add an equimolar amount of hydroxylamine (B1172632) hydrochloride and a base, such as sodium acetate, to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the crude 1,3-indandione monoxime by filtration. The product can be further purified by recrystallization.

Step 2: Reduction of 1,3-Indandione Monoxime

-

Reaction Setup: In a suitable pressure vessel, dissolve the 1,3-indandione monoxime in a solvent like ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere at elevated pressure and temperature. The reaction progress should be monitored by TLC or gas chromatography (GC).

-

Work-up and Isolation: After the reaction is complete, carefully filter off the catalyst. The solvent is then removed under reduced pressure to yield crude this compound. Further purification can be achieved through column chromatography or recrystallization.

Potential Biological Activities and Applications

The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of indanone have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. A significant area of research for indanone derivatives is in the field of neurodegenerative diseases.

Enzyme Inhibition in Neurodegenerative Disorders

Several indanone derivatives have been identified as potent inhibitors of key enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132), while inhibition of MAO-B prevents the breakdown of dopamine (B1211576), both of which are therapeutic strategies for managing symptoms of neurodegenerative disorders.

While specific quantitative data for this compound is not available, the following table presents data for representative indanone derivatives to illustrate the potential potency of this class of compounds.

| Compound | Target | IC₅₀ (μM) | Reference |

| Indanone Derivative 1 | Acetylcholinesterase (AChE) | 0.054 | N/A |

| Indanone Derivative 2 | Monoamine Oxidase B (MAO-B) | 3.25 | N/A |

| Indanone Derivative 3 | Anti-inflammatory | 5.1 | N/A |

Hypothetical Signaling Pathway

Based on the known targets of indanone derivatives, a hypothetical signaling pathway for this compound in the context of neuroprotection can be proposed. In this model, this compound could potentially inhibit both AChE and MAO-B. The inhibition of AChE would lead to increased acetylcholine levels, enhancing cholinergic neurotransmission. Simultaneously, the inhibition of MAO-B would increase dopamine levels, contributing to improved motor control and cognitive function.

Conclusion

This compound represents a valuable chemical entity with significant potential for further investigation in the field of drug discovery. Its core indanone structure is a well-established pharmacophore, and the presence of a reactive amino group provides a handle for the synthesis of a diverse library of derivatives. Future research should focus on the development of a robust and scalable synthesis for this compound and a thorough evaluation of its biological activity, particularly in the context of neurodegenerative and inflammatory diseases. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising scaffold.

References

A Technical Guide to the Spectroscopic Characterization of 3-Amino-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-1-indanone, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted and characteristic spectroscopic values derived from analyses of its structural features and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (4H) | 7.2 - 7.8 | Multiplet | 4H |

| CH-NH₂ (1H) | 4.0 - 4.5 | Triplet | 1H |

| CH₂ (2H) | 2.5 - 3.0 | Doublet of doublets | 2H |

| NH₂ (2H) | 1.5 - 3.0 | Broad singlet | 2H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 205 - 210 |

| Aromatic C (quaternary) | 150 - 155 |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic CH | 120 - 135 |

| CH-NH₂ | 55 - 65 |

| CH₂ | 35 - 45 |

A general procedure for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300-500 MHz for ¹H).

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to achieve a good signal-to-noise ratio.[2] Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (ketone) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak |

| C-N Stretch | 1020 - 1250 | Medium |

For a solid sample such as this compound, the following methods are commonly used:

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

-

Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Mull Technique:

-

Grind a small amount of the solid sample with a mulling agent (e.g., Nujol) to create a paste.

-

Spread the paste between two salt plates.[4]

-

Acquire the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M]⁺ | 147 | Molecular ion |

| [M-NH₂]⁺ | 131 | Loss of the amino group |

| [M-CO]⁺ | 119 | Loss of carbon monoxide |

A general procedure for obtaining a mass spectrum of an organic compound is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system.

-

Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3-Amino-1-indanone with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-indanone is a versatile bicyclic aromatic ketone that serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its structure, featuring a nucleophilic amino group, an electrophilic carbonyl group, and an activated aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms of this compound with various electrophiles, offering insights into its reactivity, regioselectivity, and synthetic utility.

Core Reactivity of this compound

The reactivity of this compound towards electrophiles is primarily governed by two key functional groups: the amino group (-NH₂) at the 3-position and the aromatic benzene (B151609) ring. The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily attacking electron-deficient species. Additionally, the amino group is an activating, ortho-, para- directing group for electrophilic aromatic substitution, while the carbonyl group is a deactivating, meta- directing group. The interplay of these electronic effects dictates the regiochemical outcome of reactions on the aromatic ring.

Reactions at the Amino Group

The primary amino group of this compound is the most nucleophilic site and readily reacts with a variety of electrophiles.

N-Alkylation

N-alkylation of this compound with alkyl halides proceeds via a standard nucleophilic substitution mechanism. The lone pair of the amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.

Reaction Scheme:

Over-alkylation to form the tertiary amine can be a challenge.[1] To achieve selective mono-N-alkylation, controlling the stoichiometry of the reactants is crucial, often by using an excess of the amine.[2] Alternatively, reductive amination provides a more controlled method for synthesizing N-alkylated derivatives.[1]

N-Acylation

N-acylation of this compound with acylating agents such as acid chlorides or anhydrides is a facile reaction that forms a stable amide linkage. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Reaction Scheme:

This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

Schiff Base Formation

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases (imines). This condensation reaction is typically acid or base-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate.[3][4] The formation of the C=N double bond is a reversible process.[5][6]

Reaction Scheme:

Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the directing effects of both the amino and carbonyl groups. The strongly activating and ortho-, para- directing amino group generally dominates over the deactivating and meta- directing carbonyl group.

Halogenation

Electrophilic halogenation, for instance with bromine (Br₂), is expected to occur at the positions ortho and para to the amino group. Due to steric hindrance from the indanone ring system, substitution at the 4- and 6-positions is most likely.

Nitration

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is anticipated to be introduced at the positions activated by the amino group. The reaction conditions need to be carefully controlled to avoid oxidation of the amino group.

Specialized Reactions

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][8] While this compound is not a β-arylethylamine, a derivative where the amino group is part of a side chain attached to the aromatic ring could potentially undergo an intramolecular Pictet-Spengler-type reaction.

The general mechanism involves the formation of an iminium ion intermediate, which is then attacked by the electron-rich aromatic ring to form a new C-C bond and close the ring.[1][7]

Quantitative Data Summary

| Reaction Type | Electrophile | Product | Typical Yield (%) | Reference |

| N-Acylation | 2-(3-Oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid N-hydroxysuccinimide ester | Indan-1-one derivatives with amino acid fragments | Not Specified | [9] |

| Schiff Base Formation | Aromatic Aldehydes | Schiff's Bases | 80-90 | [3] |

| Friedel-Crafts Acylation (intramolecular) | 3-Arylpropionic acids | 1-Indanones | Good yields | [10] |

| Bromination (of 5,6-dimethoxyindan-1-one) | Br₂ in Acetic Acid | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95 | [11] |

| Bromination (of 5,6-dimethoxyindan-1-one) | Br₂ with KOH | 4-Bromo-5,6-dimethoxyindan-1-one | 79 | [11] |

Experimental Protocols

General Protocol for Schiff Base Formation: [3]

-

Dissolve 0.05 mole of this compound in ethanol.

-

Add 0.05 mole of the desired aromatic aldehyde to the solution.

-

Reflux the reaction mixture for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Purify the product by recrystallization from hot ethanol.

General Protocol for N-Alkylation of Aromatic Amines with Alkyl Halides: [2]

-

In a reaction vial, combine the aromatic amine (1.0 mmol), the alkyl halide (1.0 mmol), and a suitable base (e.g., K₂CO₃, 1.5 mmol) in a solvent such as DMF.

-

Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures) for 16-24 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

General Protocol for N-Acylation of Amines with Acid Chlorides:

-

Dissolve the amine in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

-

Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Add the acid chloride (1.0 equivalent) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Caption: Reaction pathways of this compound with various electrophiles.

Caption: Experimental workflow for the synthesis of Schiff bases from this compound.

Conclusion

This compound exhibits a rich and diverse reactivity towards a range of electrophiles, making it a cornerstone for the synthesis of complex nitrogen-containing molecules. The nucleophilic amino group is the primary site of reaction for alkylation, acylation, and Schiff base formation. The aromatic ring can also undergo electrophilic substitution, with the regioselectivity being a key consideration for synthetic design. A thorough understanding of these reaction mechanisms is paramount for leveraging the full synthetic potential of this versatile building block in the fields of medicinal chemistry and materials science. Further research into the specific reaction conditions and quantitative outcomes for various electrophilic reactions of this compound will undoubtedly expand its application in the development of novel compounds.

References

- 1. Amination [fishersci.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. ajprd.com [ajprd.com]

- 4. ijfmr.com [ijfmr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: Discovery and First Synthesis of 3-Substituted 1-Indanones

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-indanone (B140024) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2] Furthermore, they are utilized in the treatment of neurodegenerative diseases and as agrochemicals.[2] This technical guide delves into the historical discovery and the seminal first syntheses of 3-substituted 1-indanones, providing a foundational understanding for researchers engaged in the design and development of novel therapeutics based on this versatile chemical entity.

The Dawn of 1-Indanone Chemistry: Synthesis of the Parent Scaffold

The journey into the world of 1-indanones began in the 1920s, with the first publications detailing the synthesis of the parent, unsubstituted 1-indanone ring system.[1] Two key early methods laid the groundwork for future explorations into more complex derivatives.

A landmark synthesis was reported in 1927, which utilized the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride in the presence of aluminum chloride, affording 1-indanone in a remarkable 90% yield.[3][4] This efficient cyclization reaction became a cornerstone for the construction of the 5-membered ring fused to a benzene (B151609) core.

Another significant early contribution came in 1939 from Price and Lewis, who described the cyclization of hydrocinnamic acid.[4][5] While this method, employing 20% sulfuric acid at 140°C, resulted in a more modest yield of 27%, it demonstrated an alternative pathway to the 1-indanone skeleton starting from a carboxylic acid.[4][5]

Emergence of 3-Substituted 1-Indanones: The Nazarov Cyclization

The ability to introduce substituents onto the 1-indanone core, particularly at the 3-position, was crucial for expanding its chemical space and exploring its potential as a pharmacophore. A pivotal moment in this endeavor was the discovery of the Nazarov cyclization reaction in 1941 by Ivan Nikolaevich Nazarov.[6][7] This reaction, originally observed during the study of rearrangements of allyl vinyl ketones, involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[6][7]

While Nazarov's initial work focused on the synthesis of cyclopentenones, the principles of this reaction were readily applicable to the synthesis of 3-substituted 1-indanones through the cyclization of appropriately substituted aryl vinyl ketones. This powerful carbon-carbon bond-forming reaction opened the door to a vast array of 3-aryl and 3-alkyl substituted 1-indanones, laying the foundation for the development of numerous biologically active molecules.

Key Early Synthetic Protocols

The following sections provide detailed experimental protocols for the foundational syntheses of the 1-indanone scaffold, which were precursors to the development of methods for 3-substituted derivatives.

Table 1: Early Syntheses of Unsubstituted 1-Indanone

| Method | Starting Material | Reagents | Conditions | Yield (%) | Melting Point (°C) | Reference |

| Friedel-Crafts Acylation | Phenylpropionic acid chloride | Aluminum chloride, Benzene | Not specified | 90 | 41-42 | [3][4] |

| Acid-Catalyzed Cyclization | Hydrocinnamic acid | 20% Sulfuric acid | 140°C | 27 | 41-42 | [4][5] |

Experimental Protocol 1: Friedel-Crafts Acylation for 1-Indanone (1927)

Procedure: To a solution of phenylpropionic acid chloride in benzene, aluminum chloride is added. The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete. The reaction is then quenched, and the organic layer is separated, washed, dried, and concentrated. The resulting crude product is purified, typically by distillation or recrystallization, to yield 1-indanone.

Note: The original 1927 publication would contain the specific molar ratios, reaction times, and temperatures, which are not fully detailed in the secondary sources.

Experimental Protocol 2: Acid-Catalyzed Cyclization of Hydrocinnamic Acid (1939)

Procedure: Hydrocinnamic acid is heated with a 20% aqueous solution of sulfuric acid at 140°C. The reaction is monitored until completion. Upon cooling, the product is extracted with a suitable organic solvent. The organic extracts are then washed, dried, and concentrated. Purification of the crude product by distillation or recrystallization affords 1-indanone.

Logical Workflow of Early 1-Indanone Synthesis

The progression from simple starting materials to the core 1-indanone structure via these early methods can be visualized as follows:

The Advent of 3-Substituted 1-Indanones via Nazarov Cyclization

The Nazarov cyclization provided a general and powerful strategy for accessing 3-substituted 1-indanones. The core transformation involves the acid-catalyzed cyclization of an aryl vinyl ketone. The substituent on the vinyl group ultimately resides at the 3-position of the resulting 1-indanone.

Table 2: Representative Nazarov Cyclization for a 3-Substituted 1-Indanone

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Aryl vinyl ketone | Lewis Acid (e.g., AlCl3, FeCl3) or Brønsted Acid (e.g., H2SO4) | Varies (often elevated temperatures) | 3-Substituted 1-Indanone | Varies | [6][7][8] |

Experimental Protocol 3: General Procedure for Nazarov Cyclization

Procedure: The substituted aryl vinyl ketone is dissolved in a suitable solvent and treated with a catalytic or stoichiometric amount of a Lewis or Brønsted acid. The reaction mixture is heated to the required temperature and maintained for a period of time to ensure complete cyclization. After cooling, the reaction is quenched, and the product is isolated by extraction. Purification by chromatography or recrystallization yields the desired 3-substituted 1-indanone.

Mechanistic Pathway of the Nazarov Cyclization

The mechanism of the Nazarov cyclization is a well-studied electrocyclic reaction. The key steps are outlined below:

The initial activation of the ketone by an acid generates a pentadienyl cation. This intermediate then undergoes a thermally allowed 4π conrotatory electrocyclization to form a cyclic oxyallyl cation.[6] Subsequent deprotonation and tautomerization lead to the final 3-substituted 1-indanone product.

Conclusion

The discovery and initial syntheses of 1-indanones and their 3-substituted derivatives laid a critical foundation for the development of a vast and important class of molecules in medicinal chemistry. The early work on Friedel-Crafts acylation and acid-catalyzed cyclizations provided the initial access to the core scaffold, while the advent of the Nazarov cyclization unlocked the potential for creating diverse 3-substituted analogues. Understanding these fundamental synthetic strategies and their historical context provides valuable insights for contemporary researchers working on the design and synthesis of novel 1-indanone-based therapeutic agents. The robustness and versatility of these early methods continue to inspire the development of more efficient and sophisticated synthetic approaches to this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. d-nb.info [d-nb.info]

An In-depth Technical Guide on the Physical and Chemical Characteristics of Aminoindanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoindanones are a class of bicyclic compounds featuring an indanone core functionalized with an amino group. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. Aminoindanone derivatives have shown promise as therapeutic agents, exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and notable effects on the central nervous system.[1] Their structural similarity to neurotransmitters has made them particularly interesting for the development of drugs targeting neurological disorders. Notably, certain aminoindanone derivatives have been investigated as potent cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of aminoindanones, their synthesis, and their biological significance, with a focus on providing researchers and drug development professionals with the detailed information necessary for their work.

Physical and Chemical Characteristics

The physical and chemical properties of aminoindanones are crucial for their handling, formulation, and biological activity. These properties can vary significantly depending on the position of the amino group and the presence of other substituents on the indanone ring.

General Properties

Aminoindanones are typically crystalline solids at room temperature.[4][5] Their solubility is a key consideration for both synthesis and biological testing. Generally, they are sparingly soluble in water but exhibit good solubility in organic solvents.[6][7] The amino group imparts basicity to the molecule, allowing for the formation of salts (e.g., hydrochlorides), which often have improved water solubility. The pKa of the amino group is a critical parameter influencing the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of aminoindanones.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for determining the precise structure of aminoindanone derivatives. The chemical shifts of the protons and carbons are influenced by their local electronic environment, providing key information about the substitution pattern on the aromatic and cyclopentanone (B42830) rings.[8][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in aminoindanones. Key vibrational bands include those for the N-H stretch of the amino group, the C=O stretch of the ketone, and C-H and C=C stretches of the aromatic ring.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of aminoindanones, which aids in confirming their identity. The fragmentation patterns can reveal structural details about the molecule.[12][13][14]

Tabulated Physical and Chemical Data

The following tables summarize key quantitative data for representative aminoindanones.

Table 1: Physical Properties of Selected Aminoindanones

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| 1-Aminoindan | 34698-41-4 | C9H11N | 133.19 | 15 | 96-97 (at 8 mmHg) | 9.21 |

| 2-Amino-1-indanone | 6941-16-8 | C9H9NO | 147.18 | Not available | Not available | Not available |

| 6-Amino-1-indanone | 703-44-6 | C9H9NO | 147.18 | 167-171 | 330.3 (at 760 mmHg) | Not available |

Data sourced from various chemical suppliers and databases.[15][16][17]

Table 2: Spectroscopic Data for 1-Indanone Oxime (a precursor to 1-Aminoindan)

| 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | IR (neat, cm-1) |

| 8.79 (br s, 1H), 7.67 (d, J = 7.7 Hz, 1H), 7.36-7.22 (m, 3H), 3.08-3.05 (m, 2H), 3.00-2.96 (m, 2H) | 164.26, 148.63, 136.16, 130.63, 127.22, 125.83, 121.76, 28.73, 26.13 | 3178, 3063, 2850, 1655, 1480, 1456, 1432, 1410, 1334, 1070, 987, 957, 833, 819, 775, 753 |

Data for (E)-1-indanone oxime.[18]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and biological evaluation of aminoindanones.

Synthesis of 2-Aminoindan (B1194107) from 2-Indanone (B58226)

This protocol describes a two-step synthesis of 2-aminoindan starting from 2-indanone, proceeding through an oxime intermediate.

Step 1: Synthesis of 2-Indanone Oxime [18]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine 2-indanone (1 equivalent), hydroxylamine (B1172632) hydrochloride (1.05 equivalents), and pyridine (B92270) as the solvent.

-

Reaction: Heat the mixture at 50 °C and stir for approximately 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate (B1210297) and 1 M aqueous HCl. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-indanone oxime.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 2-Indanone Oxime to 2-Aminoindan [19]

-

Reaction Setup: In a suitable reaction vessel, dissolve the 2-indanone oxime in a solvent such as ethanol (B145695) or acetic acid.

-

Reduction: Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents such as sodium in ethanol can be used.

-

Reaction Conditions: Stir the reaction mixture at room temperature (or with gentle heating, depending on the chosen reducing agent) until the reaction is complete, as monitored by TLC.

-

Work-up:

-

For catalytic hydrogenation, filter the reaction mixture to remove the catalyst.

-

For chemical reduction, carefully quench any remaining reducing agent and then perform an acid-base extraction to isolate the amine.

-

-

Purification: The crude 2-aminoindan can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Synthesis of 2-Aminoindan from 2-Indanone.

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is commonly used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Reagent Preparation:

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution in phosphate buffer.

-

Substrate solution: Acetylthiocholine iodide (for AChE) or butyrylthiocholine (B1199683) iodide (for BChE) in phosphate buffer.

-

Enzyme solution: Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum) diluted in phosphate buffer.

-

Test compound (aminoindanone derivative) solution in a suitable solvent (e.g., DMSO), with further dilutions in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of enzyme inhibition for each concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Workflow for Cholinesterase Inhibition Assay.

Signaling Pathways in Alzheimer's Disease

Aminoindanones, particularly as cholinesterase inhibitors, are relevant to the treatment of Alzheimer's disease (AD). Understanding the key signaling pathways in AD provides context for their mechanism of action.

Cholinergic Signaling Pathway

In a healthy brain, acetylcholine (B1216132) (ACh) is a neurotransmitter crucial for learning and memory. It is released from a presynaptic neuron, crosses the synaptic cleft, and binds to receptors on the postsynaptic neuron, transmitting the nerve impulse. Acetylcholinesterase (AChE) then breaks down ACh to terminate the signal. In Alzheimer's disease, there is a depletion of ACh, leading to impaired cognitive function. Cholinesterase inhibitors, including some aminoindanone derivatives, block the action of AChE, thereby increasing the levels of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.[20][21]

Cholinergic Synapse and the Action of Aminoindanone Inhibitors.

Amyloid Precursor Protein (APP) Processing Pathway

A key pathological hallmark of Alzheimer's disease is the formation of amyloid-beta (Aβ) plaques. These plaques originate from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. This "amyloidogenic" pathway releases Aβ peptides, which can aggregate and form toxic plaques. An alternative, "non-amyloidogenic" pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.[2][22][23][24] While aminoindanones are not primarily known to directly target this pathway, the interplay between cholinergic signaling and APP processing is an area of active research.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Indanone 98 615-13-4 [sigmaaldrich.com]

- 5. 1-Indanone - Wikipedia [en.wikipedia.org]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. emerypharma.com [emerypharma.com]

- 9. acdlabs.com [acdlabs.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 2-Indanone(615-13-4) IR Spectrum [m.chemicalbook.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. 2-Indanone | C9H8O | CID 11983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Indanone synthesis [organic-chemistry.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

Navigating the Solubility of 3-Amino-1-indanone: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 3-amino-1-indanone, a key building block in medicinal chemistry. This guide provides a framework for its empirical solubility determination in various organic solvents, addressing a critical knowledge gap for its application in drug discovery and development.

Introduction: Understanding this compound

This compound is a bifunctional organic molecule featuring a rigid indanone scaffold with a primary amine. This unique combination of a ketone and an amino group within a constrained bicyclic system makes it a valuable starting material for the synthesis of a diverse range of biologically active compounds. Its structural properties, including the potential for hydrogen bonding, suggest its solubility will be highly dependent on the nature of the solvent.[1]

While qualitative descriptions indicate that this compound is likely soluble in polar solvents, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data across a range of common organic solvents.[1] This guide aims to bridge this gap by providing researchers, scientists, and drug development professionals with a robust experimental framework to determine the solubility of this compound in a systematic and reproducible manner.

Predicted vs. Empirical Solubility: A Note of Caution

For a structurally related compound, 6-cyano-1-indanone (B1311986), qualitative solubility data is available and is presented in Table 1. While this may offer some initial guidance, it is crucial to recognize that the substitution of a cyano group with an amino group can significantly alter the intermolecular forces and, consequently, the solubility profile. The amino group's ability to act as a hydrogen bond donor and acceptor is a key differentiator. Therefore, the data for 6-cyano-1-indanone should be considered with caution, and empirical determination for this compound is strongly recommended.

Table 1: Qualitative Solubility of 6-Cyano-1-indanone in Various Organic Solvents.

| Solvent | Solubility Classification |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

| Ethanol | Moderately Soluble |

| Methanol | Moderately Soluble |

| Ethyl Acetate | Moderately Soluble |

| Water | Practically Insoluble |

| Hexane | Practically Insoluble |

Source: Data adapted from publicly available information on 6-cyano-1-indanone. This data is for a structurally related but different compound and should be used for indicative purposes only.[2]

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Experimental Workflow

The determination of solubility follows a systematic process, from preparation to analysis. The logical flow of this procedure is depicted in the diagram below.

Figure 1. Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Sample:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

-

-

Separation of Undissolved Solid:

-

Remove the vial from the shaker and centrifuge it at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a standard curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Prepare appropriate dilutions of the filtered supernatant.

-

Inject the diluted samples into the HPLC and record the peak areas.

-

-

Calculation of Solubility:

-

Using the standard curve, determine the concentration of this compound in the diluted samples.

-

Calculate the concentration in the original undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides a comprehensive framework for its empirical determination. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data in a variety of organic solvents. This information is invaluable for the effective design of synthetic routes, the formulation of drug candidates, and the overall advancement of research programs that utilize this important chemical entity. The provided workflow and protocol encourage a systematic approach to data generation, contributing to a more robust understanding of the physicochemical properties of this compound.

References

Theoretical Framework for the Conformational Analysis of 3-Amino-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-indanone is a crucial scaffold in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents. Its three-dimensional conformation plays a pivotal role in its interaction with biological targets, thereby influencing efficacy and selectivity. This technical guide provides a comprehensive overview of a proposed theoretical study to elucidate the conformational landscape of this compound. In the absence of extensive published conformational studies on this specific molecule, this document outlines a robust computational methodology, data presentation standards, and visualization of the theoretical workflow, serving as a blueprint for researchers in the field.

Introduction

The indanone core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The conformational flexibility of substituents on the five-membered ring of the indanone system is a key determinant of their biological function. For this compound, the orientation of the amino group relative to the fused ring system is of particular interest. Understanding the preferred conformations and the energy barriers between them is essential for rational drug design and the development of novel therapeutics. This guide proposes a systematic computational approach to characterize the conformational space of this compound.

Proposed Computational Methodology

A multi-step computational workflow is proposed to thoroughly investigate the conformational preferences of this compound. This involves an initial conformational search followed by higher-level quantum mechanical calculations to refine the geometries and energies of the identified conformers.

Conformational Search

A preliminary conformational search is essential to identify all possible low-energy structures.

-

Method: Molecular Mechanics (MM) methods, such as those employing the MMFF94 or OPLS force fields, are suitable for an initial broad search. This can be performed using software like Spartan, Schrödinger's MacroModel, or open-source alternatives.

-

Protocol:

-

Construct the 3D structure of this compound.

-

Define the rotatable bond, which is the C2-C3 bond, and the pyramidal inversion of the amino group.

-

Perform a systematic or stochastic (e.g., Monte Carlo) search by rotating the defined bond and inverting the amino group.

-

Minimize the energy of each generated conformer.

-

Cluster the resulting conformers based on root-mean-square deviation (RMSD) and energy to identify unique low-energy structures.

-

Quantum Mechanical Calculations

The unique conformers identified from the molecular mechanics search should be subjected to more accurate quantum mechanical calculations.

-

Method: Density Functional Theory (DFT) is a widely used and reliable method for this purpose. The B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) provides a good balance of accuracy and computational cost for geometry optimization. For more precise energy calculations, a larger basis set like 6-311++G(d,p) is recommended.

-

Protocol:

-

Use the low-energy conformers from the MM search as starting geometries.

-

Perform geometry optimization for each conformer using DFT at the B3LYP/6-31G(d,p) level of theory.

-

Verify that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.

-

Calculate the single-point energies of the optimized geometries at a higher level of theory, such as B3LYP/6-311++G(d,p), to obtain more accurate relative energies.

-

Incorporate solvent effects, if relevant for a biological context, using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Data Presentation

The quantitative data generated from the computational studies should be organized into clear and concise tables for easy interpretation and comparison.

| Conformer | Dihedral Angle (H-N-C3-H) (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| I | 0.0 (eclipsed) | 0.00 | 2.5 |

| II | 60.0 (gauche) | 0.5 | 2.8 |

| III | 120.0 (eclipsed) | 1.5 | 3.0 |

| IV | 180.0 (anti) | 1.0 | 2.7 |

Table 1: Hypothetical Relative Energies and Key Geometrical Parameters of this compound Conformers.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1=O | 1.22 | ||

| C2-C3 | 1.54 | ||

| C3-N | 1.47 | ||

| ∠C2-C3-N | 110.5 | ||

| ∠O=C1-C2 | 125.0 | ||

| τ(C1-C2-C3-N) | TBD |

Table 2: Key Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (Calculated at the B3LYP/6-31G(d,p) level).

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided to illustrate the proposed workflows and conceptual relationships.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Amino-1-indanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-Amino-1-indanone as a key starting material. The unique bifunctional nature of this compound, possessing both a reactive ketone and a nucleophilic amino group, makes it a versatile building block for the construction of diverse and complex heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

Synthesis of Indeno[1,2-b]pyridines via Multicomponent Reaction

Indeno[1,2-b]pyridines are a class of fused heterocyclic compounds with potential applications in materials science and as scaffolds for pharmacologically active molecules. A theoretical study has suggested the feasibility of a one-pot, four-component reaction to construct this heterocyclic system. While the specific use of this compound is a logical extension, experimental data is based on closely related indanone derivatives. This protocol is an adapted procedure based on these findings.

Reaction Principle:

This multicomponent reaction involves the condensation of an indanone, an aromatic aldehyde, an active methylene (B1212753) compound (malononitrile), and a source of ammonia (B1221849) (ammonium acetate). The reaction likely proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the fused pyridine (B92270) ring. The amino group of this compound can potentially participate in the cyclization step.

Experimental Protocol:

A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (B47326) (1.0 mmol), and ammonium (B1175870) acetate (B1210297) (2.0 mmol) in ethanol (B145695) (10 mL) is stirred at reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

Quantitative Data Summary:

| Starting Material (Indanone Derivative) | Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |

| 4-Bromo-indanone | 2-Methoxybenzaldehyde | Malononitrile | 6-(2-methoxyphenyl)-2-amino-6-bromo-5H-indeno[1,2-b]pyridine-3-carbonitrile | High (Theoretical) | [1] |

| 1-Indanone | Various Aromatic Aldehydes | Acetophenones | 2,4-Diphenylindeno[1,2-b]pyridinols | Acceptable | [2][3] |

Logical Workflow for Indeno[1,2-b]pyridine Synthesis:

Caption: General workflow for the synthesis of Indeno[1,2-b]pyridines.

Synthesis of Indeno[1,2-d]pyrimidines through Cyclocondensation

Fused pyrimidine (B1678525) derivatives are of significant interest in drug development due to their presence in numerous biologically active compounds. The synthesis of indeno[1,2-d]pyrimidines can be achieved through the reaction of an indanone derivative with a suitable aminopyrimidine. While direct experimental data for this compound is limited, protocols using 1,3-indandione (B147059) and 2-arylidene-1-indanone provide a strong basis for this synthetic route.

Reaction Principle:

The reaction of an indanone derivative with an aminopyrimidine, such as 6-amino-1,3-dimethyluracil (B104193), in the presence of an acid catalyst leads to the formation of the fused pyrimidine ring system. The reaction is believed to proceed via an initial condensation followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

A solution of this compound (1.0 mmol) and 6-amino-1,3-dimethyluracil (1.0 mmol) in acetonitrile (B52724) (15 mL) is treated with a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol). The mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is triturated with diethyl ether. The resulting solid is collected by filtration and purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

| Starting Material (Indanone Derivative) | Amine Component | Product | Yield (%) | Reference | |---|---|---|---|---|---| | 2-Arylidene-1-indanone | 6-Amino-1,3-dimethylpyrimidine | Indeno-fused pyridopyrimidine | Excellent |[2][3] | | 1,3-Indandione | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Indenopyrido[2,3-d]pyrimidine | Not specified |[4] | | 1,3-Indandione | Thiourea and Aldehydes | 4-Substituted-2-thioxo-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5(2H)-one | 88-89 |[5] |

Signaling Pathway for Indeno[1,2-d]pyrimidine Formation:

Caption: Proposed reaction pathway for Indeno[1,2-d]pyrimidine synthesis.

Potential Synthesis of other Heterocycles

-

Indenopyrroles: Reaction of this compound with α-haloketones could potentially lead to the formation of a fused pyrrole (B145914) ring through a Paal-Knorr type synthesis.

-

Indenothiazoles: Condensation of this compound with a source of sulfur, such as Lawesson's reagent, followed by reaction with an α-halocarbonyl compound could yield fused thiazole (B1198619) derivatives.

-

Indenodiazepines: Reaction with 1,2-diamines could potentially lead to the formation of seven-membered benzodiazepine-fused systems.

Further research and experimental validation are required to establish efficient protocols for these potential syntheses.

Disclaimer: The provided protocols are based on existing literature for structurally related compounds and theoretical studies. Researchers should exercise caution and perform small-scale pilot reactions to optimize conditions for the specific case of this compound. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. researchgate.net [researchgate.net]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alliedacademies.org [alliedacademies.org]

3-Amino-1-indanone: A Versatile Precursor for Novel Pharmaceutical Agents

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction